molecular formula C14H7N3O2 B11863208 11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione

11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione

Cat. No.: B11863208
M. Wt: 249.22 g/mol
InChI Key: GKTWMKZOHJRQNH-UHFFFAOYSA-N
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Description

11,15,17-triazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione is a complex polycyclic compound characterized by its unique structure, which includes multiple fused rings and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione involves multiple steps, often starting with the preparation of intermediate compounds. One common approach includes the reaction of o-phenylenediamines with o-cyanobenzaldehydes, followed by a tandem reaction with benzenediamines and iodine to form iodoisoquinoline-fused benzimidazoles . Another method involves the use of Au(I)/Ag(I) cascade reactions to synthesize complex polycyclic heterocycles .

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, hydrogen peroxide, sodium borohydride, and various acids and bases. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione involves its interaction with specific molecular targets. For example, as an HIV-1 protease inhibitor, the compound binds to the active site of the enzyme, preventing it from processing viral proteins necessary for the maturation of infectious virus particles . In antimalarial applications, the compound interferes with the parasite’s metabolic pathways, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione apart from similar compounds is its specific arrangement of nitrogen atoms and fused rings, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H7N3O2

Molecular Weight

249.22 g/mol

IUPAC Name

11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione

InChI

InChI=1S/C14H7N3O2/c18-12-9-5-2-1-4-8(9)10-11(13(12)19)17-7-3-6-15-14(17)16-10/h1-7H

InChI Key

GKTWMKZOHJRQNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C2=O)N4C=CC=NC4=N3

Origin of Product

United States

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